![molecular formula C20H20N4O6S B3585201 2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3585201.png)
2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Overview
Description
2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a pyrazine ring, and a sulfamoyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethoxybenzoic acid with 4-aminobenzenesulfonamide to form an intermediate, which is then reacted with 3-methoxypyrazine-2-sulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide include:
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide: This compound shares the pyrazine and sulfamoyl groups but has different substituents on the aromatic ring.
3,4-Dimethoxyphenylacetic acid: This compound has similar methoxy groups but lacks the pyrazine and sulfamoyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-14-6-9-16(17(12-14)29-2)19(25)23-13-4-7-15(8-5-13)31(26,27)24-18-20(30-3)22-11-10-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYFLYHFFCLQME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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